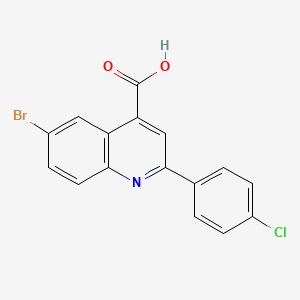

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Beschreibung

BenchChem offers high-quality 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRGQCSCQAFQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362463 | |

| Record name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351327-32-7 | |

| Record name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid: A Technical Guide for Advanced Research

Authored by a Senior Application Scientist

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline-4-carboxylic acids represent a cornerstone in the architecture of pharmacologically active molecules.[1] This heterocyclic scaffold is integral to a multitude of compounds demonstrating a wide array of therapeutic applications, including antitumor, antimalarial, antibacterial, and antiviral activities.[1][2] The targeted molecule, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, is of particular interest in drug discovery due to the strategic placement of its substituents. The bromine atom at the 6-position and the 4-chlorophenyl group at the 2-position offer sites for further functionalization, allowing for the fine-tuning of its biological activity. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this key intermediate, focusing on the principles of the Doebner reaction—a classic yet powerful three-component synthesis strategy.[2]

Strategic Overview: The Doebner Reaction

The synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is efficiently achieved through the Doebner reaction. This one-pot, three-component condensation involves the reaction of an aniline (4-bromoaniline), an aldehyde (4-chlorobenzaldehyde), and pyruvic acid.[2][3] The elegance of this approach lies in its modularity and efficiency, allowing for the construction of the complex quinoline core from readily available starting materials in a single synthetic operation.[1] While the traditional Doebner reaction can sometimes be limited by low yields, especially with anilines bearing electron-withdrawing groups, modern modifications have significantly improved its scope and efficiency.[2][4][5]

Detailed Synthetic Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.8 mmol | 1.0 |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 2.0 mmol | 1.1 |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | 0.6 mmol | 0.33 |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 2.67 mL | - |

| Boron Trifluoride Etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 0.5 equiv | 0.5 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1.8 mmol) and 4-chlorobenzaldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add boron trifluoride etherate (0.5 equiv) to the solution.

-

Initial Heating: Stir the reaction mixture at 65°C for 1 hour.[6]

-

Addition of Pyruvic Acid: In a separate container, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.

-

Reaction Progression: Continue to stir the reaction mixture at 65°C for 20 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the aqueous layer and extract it with EtOAc.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation and Purification:

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

-

Reaction Mechanism and Scientific Rationale

The Doebner reaction is believed to proceed through a series of well-defined steps, providing a clear understanding of the transformation.

Mechanistic Pathway

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of 4-bromoaniline and 4-chlorobenzaldehyde to form an N-arylimine (Schiff base).[2]

-

Enolization: Simultaneously, pyruvic acid tautomerizes to its enol form.[2]

-

Michael-type Addition & Cyclization: The enol of pyruvic acid undergoes a Michael-type addition to the imine. This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline derivative.[2]

-

Aromatization: The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The imine formed from a second molecule of aniline and aldehyde can act as the oxidizing agent in a hydrogen transfer process, leading to the aromatization of the quinoline ring.[2][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Within this class, derivatives of quinoline-4-carboxylic acid have garnered significant attention from researchers in drug development due to their diverse and potent biological activities. These compounds have been shown to exhibit a broad spectrum of therapeutic potential, including antimicrobial, antifungal, and anticancer properties. The strategic placement of various substituents on the quinoline core allows for the fine-tuning of their physicochemical and biological characteristics, making them a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties of a specific analogue, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a molecule of interest for further investigation and development.

Molecular Identity and Computed Physicochemical Parameters

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the class of 2-arylquinoline-4-carboxylic acids. Its structure is characterized by a quinoline core substituted with a bromine atom at the 6-position, a 4-chlorophenyl group at the 2-position, and a carboxylic acid moiety at the 4-position.

| Identifier | Value | Source |

| IUPAC Name | 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

| CAS Number | 351327-32-7 | [1] |

| PubChem CID | 1379070 | |

| Molecular Formula | C₁₆H₉BrClNO₂ | [1] |

| Molecular Weight | 362.61 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1)Cl)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| InChIKey | DLRGQCSCQAFQBF-UHFFFAOYSA-N | [1] |

While experimental data for the physicochemical properties of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid are not extensively reported in the literature, computational models provide valuable estimations for guiding experimental design.

| Computed Property | Value | Source |

| XLogP3 | 5.0 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 50.2 Ų | |

| Heavy Atom Count | 21 |

Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

The synthesis of 2-arylquinoline-4-carboxylic acids is most commonly achieved through the Pfitzinger reaction. This one-pot condensation reaction involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of the title compound, 5-bromoisatin would be reacted with 4-chloroacetophenone.

Experimental Determination of Physicochemical Properties

Due to the limited availability of experimental data for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, this section provides detailed, field-proven protocols for the determination of its key physicochemical properties. These methodologies are designed to be self-validating and are grounded in established principles of physical chemistry.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a rate of 10-15 °C per minute initially. As the expected melting range is approached (based on analogous compounds), reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Expected Value: Based on structurally similar compounds, the melting point is anticipated to be in the range of 200-300 °C. For instance, 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives have reported melting points between 160-248°C[2].

Solubility Profile

Solubility is a crucial parameter that influences a drug's absorption and distribution. The solubility of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is expected to be low in aqueous media due to its largely hydrophobic structure.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the pKa indicates its acidity.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

Expected Value: The pKa of the carboxylic acid group is expected to be in the range of 4-5, typical for aromatic carboxylic acids.

Conclusion

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its synthesis and detailed protocols for the determination of its key parameters. The provided methodologies, grounded in established scientific principles, will enable researchers to generate the necessary data to advance the understanding and potential applications of this promising compound. Further investigation into its biological activities, informed by a thorough understanding of its physicochemical profile, is warranted.

References

-

PubChem. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. [Link]

-

Capot Chemical. MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. (2010). [Link]

-

PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. [Link]

-

ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). [Link]

Sources

Structure Elucidation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid: A Multi-Technique Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their rigid, planar structure and diverse substitution possibilities allow for fine-tuning of pharmacological activity. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a specific analogue, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. We will proceed from the logical starting point of synthesis, which provides the initial structural hypothesis, through a suite of spectroscopic and analytical techniques that serve as a self-validating system to unequivocally confirm the molecular architecture. This document is designed not merely as a list of procedures, but as a framework for critical thinking in chemical analysis, emphasizing the causality behind each experimental choice.

Part 1: Synthesis as the Foundational Clue to Molecular Structure

The synthetic route chosen to create a molecule is the first and most critical piece of evidence for its proposed structure. For the synthesis of substituted quinoline-4-carboxylic acids, the Pfitzinger reaction is a highly reliable and direct method.[1][2] It involves the condensation of an isatin derivative with a carbonyl compound that possesses an α-methylene group, conducted under basic conditions.[1][3]

Causality of Reactant Selection:

To synthesize 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, the logical precursors are:

-

5-Bromoisatin: This reactant will form the benzene portion of the quinoline ring system, introducing the bromine atom at the desired 6-position.

-

4'-Chloroacetophenone: This α-methylene ketone will provide the atoms for the pyridine half of the quinoline ring, incorporating the 4-chlorophenyl group at the 2-position and the carboxylic acid at the 4-position.

The reaction mechanism proceeds via a base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the ketone to form an imine, which then undergoes an intramolecular cyclization and dehydration to yield the final aromatic quinoline system.[2] This well-established mechanism provides a strong logical foundation for our structural hypothesis.

Experimental Protocol: Pfitzinger Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (1 equivalent) and potassium hydroxide (3 equivalents) in absolute ethanol.

-

Addition of Ketone: To the stirred solution, add 4'-chloroacetophenone (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Precipitation: Acidify the aqueous solution with glacial acetic acid or dilute HCl until the pH is ~4-5 to precipitate the carboxylic acid product.

-

Isolation and Purification: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Diagram of the Pfitzinger Reaction Workflow

Caption: General workflow for the Pfitzinger synthesis of the target compound.

Part 2: Spectroscopic and Spectrometric Confirmation

With a purified solid in hand, we employ a battery of analytical techniques. Each technique provides an independent layer of evidence that must be consistent with the proposed structure.

A. Mass Spectrometry (MS) for Molecular Formula Validation

Principle: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Expected Results: The molecular formula for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is C₁₆H₉BrClNO₂. The presence of bromine and chlorine, with their characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster pattern for the molecular ion peak [M]+.

| Property | Expected Value |

| Molecular Formula | C₁₆H₉BrClNO₂ |

| Monoisotopic Mass | 376.9532 g/mol |

| [M]+ Peak | m/z ≈ 377 (corresponding to ¹²C₁₆H₉⁷⁹Br³⁵ClNO₂) |

| [M+2]+ Peak | m/z ≈ 379 (Contributions from ⁸¹Br and ³⁷Cl) |

| [M+4]+ Peak | m/z ≈ 381 (Contribution from ⁸¹Br and ³⁷Cl) |

| Isotopic Pattern Ratio | Characteristic pattern confirming 1 Br and 1 Cl |

The experimental observation of this exact mass and isotopic pattern provides powerful, trustworthy evidence for the elemental composition of the synthesized compound.

B. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorptions: The FTIR spectrum serves as a rapid check for the key functional groups required by our structural hypothesis. For a quinoline-4-carboxylic acid, characteristic peaks are expected.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid (Dimer) |

| 1550-1620 | C=C and C=N stretches | Aromatic Quinoline Ring |

| 1000-1100 | C-Cl stretch | Aryl Chloride |

| 500-600 | C-Br stretch | Aryl Bromide |

The presence of a broad O-H stretch and a sharp C=O stretch around 1710 cm⁻¹ is a definitive indicator of the carboxylic acid moiety.[4]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.

1. ¹H NMR Spectroscopy: The Proton Environment

Principle: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting pattern).

Expected Spectrum: For 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, we anticipate signals exclusively in the aromatic region (δ 7.0-9.0 ppm) and a very downfield signal for the carboxylic acid proton.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~11-13 (very broad) | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.5-8.7 | Doublet | 1H | H-5 (ortho to Br, deshielded) |

| ~8.2-8.4 | Singlet | 1H | H-3 (isolated on pyridine ring) |

| ~8.0-8.2 | Doublet | 2H | H-2', H-6' (ortho to quinoline) |

| ~7.8-8.0 | Doublet of d | 1H | H-7 (meta to Br, ortho to H-8) |

| ~7.6-7.8 | Doublet | 1H | H-8 (ortho to H-7) |

| ~7.5-7.7 | Doublet | 2H | H-3', H-5' (ortho to Cl) |

2. ¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: ¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. Quaternary carbons typically show weaker signals.[6]

Expected Spectrum: The spectrum should display 16 distinct signals, corresponding to the 16 carbon atoms in the proposed structure. A computed ¹³C NMR spectrum for a closely related structure provides a reference for expected chemical shifts.[7]

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| ~168-172 | Quaternary (C=O) | Carboxylic Acid Carbon |

| ~155-160 | Quaternary | C-2 (attached to N and phenyl ring) |

| ~145-150 | Quaternary | C-8a (quinoline ring junction) |

| ~135-140 | Quaternary | C-1' (chlorophenyl ring) |

| ~130-135 | CH | C-5, C-7, C-8 |

| ~128-130 | CH | C-2', C-3', C-5', C-6' |

| ~120-125 | Quaternary | C-6 (attached to Br) |

| ~118-122 | CH | C-3 |

| ~115-120 | Quaternary | C-4a (quinoline ring junction) |

| ~110-115 | Quaternary | C-4 (attached to COOH) |

The consistency between the predicted and observed ¹H and ¹³C NMR data provides an exceptionally high degree of confidence in the assigned structure.

Part 3: X-ray Crystallography - The Definitive Proof

When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the "gold standard" for structure elucidation.[8][9]

Principle: By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thus determine the precise 3D arrangement of every atom, including bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a suitable single crystal of the purified compound. This is often achieved by slow evaporation of a saturated solution in a solvent system like DMF/ethanol or by vapor diffusion.

-

Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically using Mo Kα radiation.[9]

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Diagram of the Crystallography Workflow

Caption: Workflow for single-crystal X-ray crystallography analysis.

Conclusion: Integrated Data Analysis

The structure elucidation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a process of logical deduction and empirical validation. The Pfitzinger synthesis provides a robust hypothesis. Mass spectrometry confirms the elemental formula. FTIR spectroscopy verifies the essential functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity and chemical environments. Finally, X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional structure. The convergence of data from all these independent techniques provides an unshakeable foundation for the final structural assignment, demonstrating a rigorous and self-validating scientific approach.

References

- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- Benchchem. Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

SlideShare. Pfitzinger Quinoline Synthesis. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Wikipedia. Pfitzinger reaction. Available from: [Link]

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available from: [Link]

-

JOCPR. Application of pfitzinger reaction in. Available from: [Link]

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

-

Supporting Information. 4. Available from: [Link]

-

ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]

-

ResearchGate. Structures of the quinoline derivatives. Available from: [Link]

-

SpectraBase. 6-Bromo-2-(4-chlorophenyl)-4-quinolinecarboxylic acid, tms - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

-

UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

-

IOSR Journal. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available from: [Link]

-

PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Available from: [Link]

-

ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Available from: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Baghdad Science Journal. Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4. Available from: [Link]

-

SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]

-

DOI. 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Available from: [Link]

-

ResearchGate. X-ray crystallographic structure of compound 8. Available from: [Link]

-

PubChemLite. 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (C16H9Br2NO2). Available from: [Link]

-

PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]

-

ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available from: [Link]

-

Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

-

NTA. Syllabus for Chemistry (SCQP08). Available from: [Link]

-

PMC - NIH. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

-

International Journal of Research and Review. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available from: [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]

-

PubChem. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. iosrjournals.org [iosrjournals.org]

- 6. youtube.com [youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. While a specific CAS Number is not publicly registered for this compound, its identity is established by its chemical structure and properties cataloged in databases such as PubChem. We will detail a robust and well-established synthetic methodology, the Pfitzinger condensation reaction, for its preparation. Furthermore, this guide will explore its physicochemical properties and discuss its potential applications as a molecular scaffold for developing novel therapeutic agents, drawing parallels with structurally related compounds that have demonstrated potent biological activities. This document is intended for researchers, chemists, and professionals in the field of drug discovery.

Chemical Identity and Physicochemical Properties

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a specific derivative of the quinoline-4-carboxylic acid core, which is a privileged scaffold in medicinal chemistry. Its identity is confirmed by its molecular formula and structure, although a dedicated CAS number is not listed in major chemical databases.

The primary identifier for this compound is its PubChem Compound ID (CID).

-

PubChem CID: 1379070[1]

A summary of its computed physicochemical properties is presented below, providing essential data for experimental design, including solubility and pharmacokinetic predictions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₉BrClNO₂ | PubChem[1] |

| Molecular Weight | 362.6 g/mol | PubChem[1] |

| IUPAC Name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | PubChem[1] |

| XLogP3 | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis Pathway: The Pfitzinger Reaction

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through the Pfitzinger condensation reaction.[2] This method provides a direct and efficient route to the quinoline core by reacting an isatin derivative with a carbonyl compound containing an α-proton, under basic conditions.

For the target molecule, the logical precursors are 5-bromoisatin and 4-chloroacetophenone. The causality behind this choice lies in the reaction mechanism: the base (e.g., potassium hydroxide) catalyzes the opening of the isatin ring to form an isatinate salt, which then undergoes an aldol-type condensation with the enolate of 4-chloroacetophenone. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid product.

Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established procedures for analogous compounds.[2][3]

Step 1: Reagent Preparation

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromoisatin (1.0 eq) and 4-chloroacetophenone (1.1 eq) in ethanol.

Step 2: Base Addition and Reflux

-

Slowly add a concentrated aqueous solution of potassium hydroxide (3.0-4.0 eq) to the stirred mixture. The addition is exothermic and should be controlled.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Acidification

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water. Wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted 4-chloroacetophenone.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.

Step 4: Isolation and Purification

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove inorganic salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Synthesis Workflow Diagram

Caption: Pfitzinger reaction workflow for synthesis.

Applications in Research and Drug Development

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry due to its ability to interact with various biological targets. While specific biological data for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is limited, its structural features suggest significant potential as a building block for potent inhibitors.

Scaffold for Dihydroorotate Dehydrogenase (DHODH) Inhibitors:

-

The quinoline-4-carboxylic acid moiety is an essential pharmacophore for the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] The carboxylate group typically forms a key salt bridge with an arginine residue (R136) in the enzyme's active site.[2] The halogenated phenyl and bromo-quinoline portions of the molecule can be systematically modified to explore lipophilic pockets within the binding site, potentially enhancing potency and selectivity. Inhibition of DHODH is a validated strategy for treating autoimmune disorders and cancer.

Core for Antimalarial Agents:

-

Phenotypic screens against Plasmodium falciparum, the parasite responsible for malaria, have identified quinoline-4-carboxamide derivatives as potent antimalarial agents.[3] The core structure of the title compound serves as an excellent starting point for the synthesis of compound libraries aimed at discovering new drugs with novel mechanisms of action to combat resistant malaria strains.

Foundation for Histone Deacetylase (HDAC) Inhibitors:

-

Recent studies have successfully incorporated 2-phenylquinoline-4-carboxylic acid derivatives as the "cap" group in the design of novel HDAC inhibitors.[4] HDACs are crucial regulators of gene expression, and their inhibition is a promising approach in cancer therapy. The bromo and chloro substituents on this molecule provide vectors for further chemical modification to optimize interactions with the surface of the enzyme and improve isoform selectivity.

Conclusion

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid represents a valuable, albeit not widely cataloged, chemical entity for drug discovery and development. Its synthesis is readily achievable through the reliable Pfitzinger reaction. The inherent structural motifs within this compound—the quinoline-4-carboxylic acid core and dual halogenation—make it a highly attractive scaffold for generating novel inhibitors against a range of validated therapeutic targets, including DHODH, HDACs, and parasitic enzymes. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their pursuit of next-generation therapeutics.

References

-

PubChem. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Abdel-Aziz, A. A. M., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(15), 4785. [Link]

-

ResearchGate. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

PubChem. 6-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research, 11(4), 586-591. [Link]

-

Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 483-496. [Link]

-

Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

PubChem. 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

-

Fritzson, I., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(3), 433-440. [Link]

-

Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

-

PubChem. 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Jiang, N., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4504. [Link]

Sources

- 1. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | C16H9BrClNO2 | CID 1379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid: A Predictive and Investigative Guide for Drug Discovery

An In-Depth Technical Guide

Abstract

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific, yet underexplored, derivative: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid . While direct experimental data on this compound is sparse, its structural motifs—a quinoline core, a 6-bromo substituent, and a 2-(4-chlorophenyl) group—allow for a robust, predictive analysis based on well-documented structure-activity relationships (SAR) from closely related analogs. This whitepaper synthesizes existing knowledge to hypothesize the most probable biological activities, outlines detailed experimental workflows for validation, and provides the mechanistic rationale behind these predictions. We will explore its potential as an anticancer agent, likely through the inhibition of critical metabolic enzymes like dihydroorotate dehydrogenase (DHODH), and as an antimicrobial agent targeting bacterial enzymes. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals looking to investigate the therapeutic potential of this promising compound.

Introduction: The Promise of a Privileged Scaffold

Quinoline and its derivatives are heterocyclic compounds of immense interest due to their presence in natural products and their broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The quinoline-4-carboxylic acid core, in particular, represents a highly versatile platform for drug development, offering multiple sites for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[1]

This guide centers on 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid , a molecule that combines several key features known to impart significant biological effects:

-

The Quinoline-4-Carboxylic Acid Core: The carboxylic acid at the 4-position is a critical pharmacophore, often involved in forming essential salt bridges or hydrogen bonds within the active sites of target enzymes.[3]

-

The 2-Aryl Substitution: The presence of a phenyl ring at the 2-position is a common feature in potent quinoline-based drugs. The 4-chloro substitution on this ring enhances lipophilicity, which can improve binding to hydrophobic pockets in target proteins and influence cell permeability. Analogs with a 2-phenyl group have demonstrated significant anticancer and antibacterial activities.[4]

-

The 6-Bromo Substitution: Halogenation, particularly at the 6-position of the quinoline ring, is a well-established strategy for enhancing the potency of bioactive molecules.[5] Bromine can form halogen bonds and alter the electronic properties of the ring system, leading to improved target engagement.

Given the absence of extensive literature on this specific molecule, this guide will employ a predictive approach grounded in the established biological activities of its structural analogs. We will dissect its components to hypothesize its most likely mechanisms of action and provide the rigorous experimental frameworks required to validate these predictions.

Chapter 1: Predicted Biological Activity I - Anticancer Potential via Enzyme Inhibition

The structural similarity of our target compound to known inhibitors of key cancer-related enzymes strongly suggests its potential as an anticancer agent. The most compelling hypothesis is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

Mechanism of Action: Targeting DHODH

DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the production of pyrimidines.[3] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for the synthesis of DNA and RNA. Consequently, inhibitors of DHODH can induce pyrimidine starvation, leading to S-phase cell cycle arrest and halting cell growth.[3]

The brequinar class of DHODH inhibitors, which are structurally related to quinoline-4-carboxylic acids, provides a clear mechanistic blueprint. The carboxylate group is essential for forming a salt bridge with a key arginine residue (R136) in the DHODH active site, anchoring the inhibitor.[3] The lipophilic 2-aryl group fits into a largely nonpolar binding pocket. This makes 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid an ideal candidate for DHODH inhibition.

Experimental Validation Workflow

A systematic, multi-step approach is required to validate the predicted anti-DHODH and anticancer activity. The workflow is designed to move from direct enzyme inhibition to cell-based functional outcomes.

Caption: Proposed workflow for validating DHODH inhibition and anticancer activity.

Detailed Experimental Protocol: Antiproliferation (MTT) Assay

The MTT assay is a foundational colorimetric method for assessing the cytotoxic or antiproliferative effects of a compound by measuring the metabolic activity of cells.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

96-well flat-bottom plates.

-

Test compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Multichannel pipette and plate reader (570 nm).

Procedure:

-

Cell Seeding:

-

Trypsinize and count logarithmically growing cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

-

Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

After incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.

-

Chapter 2: Predicted Biological Activity II - Antimicrobial Properties

The quinoline scaffold is the backbone of many successful antibacterial agents. The presence of a 6-bromo substitution, in particular, has been linked to potent antimicrobial activity in related compounds.[5][6] Therefore, it is highly probable that 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid possesses antibacterial properties.

Mechanism of Action: Targeting Bacterial Topoisomerases

A primary mechanism for antibacterial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. Their inhibition leads to breaks in bacterial DNA and ultimately cell death. While the classic fluoroquinolones have a different substitution pattern, novel 2-aryl quinoline derivatives have also been identified as DNA gyrase inhibitors.[7]

Experimental Validation Workflow

Screening for antimicrobial activity begins with a broad assessment of inhibitory potential against a panel of clinically relevant bacteria, followed by more specific mechanistic assays if initial results are promising.

Caption: A streamlined workflow for evaluating antimicrobial efficacy.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against selected Gram-positive and Gram-negative bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

96-well U-bottom plates.

-

Test compound stock solution in DMSO.

-

Standard antibiotic control (e.g., Ciprofloxacin).

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

-

Plate Preparation:

-

Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Prepare a 2X starting concentration of the test compound in MHB. Add 100 µL of this solution to well 1.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From an overnight culture, prepare a bacterial suspension in MHB matching a 0.5 McFarland turbidity standard.

-

Dilute this suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each test well is now 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by the naked eye. Compare with the growth control (well 11) and sterility control (well 12).

-

Chapter 3: Synthesis and Structure-Activity Relationship (SAR)

Proposed Synthesis Route

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved via the Pfitzinger reaction .[3][8] This one-pot condensation reaction involves the reaction of isatin (or a substituted isatin) with a carbonyl compound (in this case, 4-chloroacetophenone) under basic conditions.

Caption: The Pfitzinger reaction for the synthesis of the target compound.

Summary of Structure-Activity Relationships from Analogs

Data from related quinoline-4-carboxylic acid derivatives provides valuable insights into how structural modifications may impact biological activity.

| Compound Class/Analog | Key Structural Features | Observed Biological Activity | Potency Range (IC₅₀/MIC) | Reference |

| 2-Aryl-Quinoline-4-Carboxamides | 2-(3-chlorophenyl) group | Anticancer (Breast Cancer) & Antibacterial | Significant vs. Cisplatin | [4] |

| 2-(4-Acrylamidophenyl)-QCA | 2-phenyl derivative | SIRT3 Enzyme Inhibition, Anticancer (Leukemia) | IC₅₀ = 7.2 µM (SIRT3) | [9] |

| Brequinar Analogs (QCA) | General QCA scaffold | DHODH Enzyme Inhibition | IC₅₀ = 9.71 nM (Compound 41) | [10] |

| 2-(4-Bromophenyl)-Q-4-Carbohydrazide | 2-(4-bromophenyl) group | Antibacterial (DNA Gyrase Inhibitor) | MIC = 38.64 µM (S. aureus) | [7] |

| 6-Bromo-2-hydroxy-QCA | 6-Bromo group | Broad-spectrum antimicrobial | MIC = 5-50 µM | [5] |

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components and the activities of its close analogs, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid emerges as a molecule with high potential for significant biological activity. The primary predicted activities are anticancer , likely through the inhibition of DHODH, and antibacterial , potentially via the disruption of bacterial topoisomerases.

The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path to validating these hypotheses. Successful validation would position this compound as a strong lead for further preclinical development.

Future work should focus on:

-

Optimization of the Scaffold: Performing SAR studies by modifying the substitutions on both the quinoline core and the 2-phenyl ring to improve potency and selectivity.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of the compound.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer and bacterial infection to confirm its therapeutic potential.

This predictive guide serves as the starting point for a thorough investigation, providing the foundational knowledge and practical methodologies to unlock the therapeutic promise of this quinoline derivative.

References

-

Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2). [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(23), 7209. [Link]

-

Shinde, K. W., Kharkar, P. S., Shah, C. P., & Rathod, S. V. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49. [Link]

-

McCabe, O., et al. (2021). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2021(4), M1291. [Link]

-

Al-Mokyna, F. H., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(13), 3097. [Link]

-

Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 866385. [Link]

-

Bennett, E. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6023–6038. [Link]

-

Bennett, E. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6023-6038. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Design, Synthesis, and Biological Evaluation of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(21), 7401. [Link]

-

Puspitasari, F., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]

-

Nishimura, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12151–12161. [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. PubChem Compound Database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. Buy 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | 5463-29-6 [smolecule.com]

- 6. mediresonline.org [mediresonline.org]

- 7. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, explore their biological activities, and discuss the structure-activity relationships that govern their therapeutic potential.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of drug discovery. The quinoline scaffold is a key pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The specific focus of this guide, the 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid core, incorporates several key features that make it a promising candidate for further investigation. The presence of a bromine atom at the 6-position and a chlorophenyl group at the 2-position can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. The carboxylic acid group at the 4-position provides a handle for further derivatization, allowing for the creation of a library of compounds with diverse physicochemical and biological properties.

Synthesis of the Core Structure and Its Derivatives

The primary route for the synthesis of 2-aryl-quinoline-4-carboxylic acids, including the 6-bromo-2-(4-chlorophenyl) core, is the Pfitzinger reaction.[1][2][3] This versatile reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

The Pfitzinger Reaction: A Powerful Tool for Quinoline Synthesis

The Pfitzinger reaction proceeds through the base-catalyzed ring opening of the isatin to form an isatinic acid intermediate. This is followed by condensation with the carbonyl compound to form a Schiff base, which then undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[1][2][3]

Experimental Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid

This protocol outlines a general procedure for the synthesis of the core molecule using the Pfitzinger reaction.

Materials:

-

6-Bromoisatin

-

1-(4-chlorophenyl)ethanone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid

-

Diethyl ether

Procedure:

-

Preparation of the Isatinic Acid Salt: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water. To this basic solution, add 6-bromoisatin and stir at room temperature. The reaction progress can be monitored by a color change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]

-

Condensation: To the reaction mixture, add 1-(4-chlorophenyl)ethanone.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Purification: Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete.[1]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Synthesis of Precursors

The successful synthesis of the core molecule relies on the availability of the starting materials, 6-bromoisatin and 1-(4-chlorophenyl)ethanone.

-

6-Bromoisatin: This precursor can be synthesized from 3-bromoaniline through a multi-step process involving the formation of N-(3-bromophenyl)-2-hydroxyiminoacetamide, followed by cyclization in concentrated sulfuric acid.[4]

-

1-(4-chlorophenyl)ethanone: This compound is commercially available.

Derivatization Strategies

The carboxylic acid group at the 4-position of the quinoline ring serves as a versatile anchor point for the synthesis of a wide range of derivatives. Standard organic chemistry transformations can be employed to generate esters, amides, and other functional groups, allowing for the exploration of a broader chemical space and the optimization of biological activity.

Biological Activities of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid Derivatives

Derivatives of the quinoline-4-carboxylic acid scaffold have demonstrated significant potential as therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. The presence of a 2-aryl substituent is often associated with potent cytotoxic activity against various cancer cell lines.[4] The mechanism of action for these compounds can be diverse and is highly dependent on the substitution pattern on the quinoline and phenyl rings.

One key mechanism of anticancer activity for some 2-substituted quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[4] Bulky, hydrophobic substituents at the C-2 position have been found to be crucial for potent DHODH inhibition.[4]

Another promising avenue for the anticancer activity of these derivatives is the inhibition of histone deacetylases (HDACs). The 2-substituted phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as a "cap" group in the design of selective HDAC inhibitors.[5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5][6]

While specific IC50 values for derivatives of the exact 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid core are not extensively reported in the public domain, related 6-bromo-quinazoline derivatives have shown potent anticancer activity. For instance, certain 6-bromo-2-substituted-quinazolin-4(3H)-ones have exhibited significant cytotoxicity against MCF-7 and SW480 cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[7]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolone antibiotics being a prime example. The 2-phenyl-quinoline-4-carboxylic acid scaffold has also been explored for its antibacterial properties.

Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have shown promising activity against Gram-positive bacteria, particularly Staphylococcus aureus, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the micromolar range.[8] While specific data for derivatives of the 6-bromo-2-(4-chlorophenyl) core is limited, the general activity of related compounds suggests that this scaffold is a promising starting point for the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of 2-phenylquinoline-4-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on both the quinoline and phenyl rings.

-

Substituents on the 2-Phenyl Ring: The electronic properties and steric bulk of substituents on the 2-phenyl ring can significantly impact activity. For instance, in the context of HDAC inhibition, difluoride and phenyl substitutions on the 2-phenyl ring were found to be beneficial for inhibitory activity, while chlorine and methyl substitutions led to decreased potency.[5][6]

-

The 4-Carboxylic Acid Group: The carboxylic acid at the C-4 position is often crucial for activity, potentially forming key interactions with the target protein.[4] Derivatization of this group into esters or amides can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also lead to altered biological activity.

-

Substitution on the Quinoline Ring: The presence of a halogen, such as bromine at the 6-position, can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets. Studies on related quinazoline scaffolds have indicated that a halogen at the 6-position can improve anticancer effects.[7]

Future Directions

The 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

-

Synthesis of a diverse library of derivatives: Systematic modification of the 2-phenyl ring, the 6-position of the quinoline ring, and the 4-carboxylic acid group will be crucial for elucidating detailed structure-activity relationships.

-

Comprehensive biological evaluation: Screening of these derivatives against a wide range of cancer cell lines and microbial strains is necessary to identify lead compounds with potent and selective activity.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational optimization and clinical development.

Conclusion

References

- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. Benchchem.

- The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery. Benchchem.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Pharmacology.

- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). Molecules.

- IC50 values of the most active derivatives in some cancerous cell lines.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics.

- The anticancer IC50 values of synthesized compounds.

- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.

- Pfitzinger Quinoline Synthesis.

- Pfitzinger reaction. Wikipedia.

- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). Thai Journal of Pharmaceutical Sciences.

- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science.

- Application of pfitzinger reaction in the synthesis of some novel indophenazino fused carbazolo and azacarbazolo quinoline derivatives. (2011). Journal of Chemical and Pharmaceutical Research.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trials.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trials.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Pharmacology.

- Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM).

- 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. BLDpharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"in silico studies of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid"

An In-Depth Technical Guide to the In Silico Evaluation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

This guide provides a comprehensive framework for the in silico investigation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a novel compound within the quinoline-4-carboxylic acid class. Quinoline derivatives are recognized for their broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document outlines a systematic, multi-step computational workflow designed to elucidate the therapeutic potential of this specific molecule by identifying likely protein targets, characterizing its binding interactions, and predicting its pharmacokinetic profile. The methodologies described herein are grounded in established computational chemistry principles to ensure scientific rigor and generate actionable insights for further drug development.

Section 1: Rationale and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] Specifically, quinoline and quinazoline derivatives have been successfully developed as kinase inhibitors for cancer therapy.[1][3] The subject of this guide, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, possesses key structural motifs—a halogenated quinoline core and a substituted phenyl ring—that suggest a potential for interaction with specific biological targets, such as the ATP-binding pocket of protein kinases.

An in silico approach is the most resource-efficient first step to explore the therapeutic hypothesis for a novel chemical entity. It allows for rapid screening against numerous potential targets and provides a detailed molecular-level understanding of potential mechanisms of action before undertaking costly and time-consuming in vitro and in vivo studies.

The workflow detailed in this guide is designed as a self-validating system. It begins with broad, exploratory screening to generate hypotheses, which are then refined and rigorously tested through progressively more computationally intensive and specific simulations.

Caption: A high-level overview of the sequential in silico workflow.

Section 2: Target Identification via Inverse Virtual Screening

The initial challenge in assessing a novel compound is identifying its most probable biological target(s). Inverse Virtual Screening (IVS) addresses this by docking the compound of interest against a large library of protein structures. This approach can reveal potential targets that may not be immediately obvious from the compound's structure alone.

Causality and Experimental Choice

The choice of IVS as the first step is strategic. It is a computationally efficient method to broadly survey the proteome and generate a ranked list of potential binding partners. This unbiased screening is critical for novel compounds where the mechanism of action is unknown. We prioritize targets that consistently appear with high docking scores across multiple IVS platforms and are therapeutically relevant to diseases like cancer, given the known activities of the quinoline class.[1][4]

Protocol for Inverse Virtual Screening

-

Ligand Preparation:

-

The 3D structure of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is generated using a molecular builder (e.g., Avogadro, ChemDraw).

-

Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

The ligand is prepared for docking by assigning appropriate protonation states at physiological pH (7.4) and adding Gasteiger charges.

-

-

IVS Execution:

-

Utilize a web-based server or local software suite with a pre-compiled library of druggable protein targets (e.g., SwissTargetPrediction, PharmMapper).

-

Submit the prepared ligand structure to the server.

-

The software will systematically dock the ligand into the binding sites of all proteins in its library.

-

-

Target Prioritization:

-

The output will be a list of potential protein targets ranked by a scoring function that estimates binding affinity.

-